(4-Methoxyphenyl)(phenyl)methanol
Overview
Description
(4-Methoxyphenyl)(phenyl)methanol is a compound that can be synthesized through the reaction of silanediols with aromatic aldehydes. The process involves the use of a rhodium catalyst to facilitate the addition of the silanediol to the aldehyde, resulting in the formation of the desired alcohol product.
Synthesis Analysis
The synthesis of (4-Methoxyphenyl)(phenyl)methanol has been demonstrated using ethyl(4-methoxyphenyl)silanediol and benzaldehyde as starting materials. A catalytic amount of a rhodium complex, specifically [Rh(OH)(cod)]2, is employed to catalyze the reaction. The reaction is carried out by stirring the mixture at 70°C for 24 hours, which yields (4-Methoxyphenyl)(phenyl)methanol with a 59% yield . This method showcases the effectiveness of rhodium-catalyzed reactions in the arylation and alkenylation of aromatic aldehydes using silanediols.
Molecular Structure Analysis
While the molecular structure of (4-Methoxyphenyl)(phenyl)methanol is not explicitly detailed in the provided papers, it can be inferred that the molecule consists of a phenyl group and a 4-methoxyphenyl group connected through a methanol bridge. The presence of the methoxy group may influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with the rhodium catalyst.
Chemical Reactions Analysis
The chemical reaction leading to the formation of (4-Methoxyphenyl)(phenyl)methanol involves the addition of a silanediol to an aromatic aldehyde. The process is catalyzed by a rhodium complex and can also lead to the formation of diarylketone as a byproduct at elevated temperatures. This byproduct is formed through a β-hydride elimination from an intermediary rhodium alkoxide . The reaction conditions, such as temperature and the presence of the rhodium catalyst, play a crucial role in determining the outcome of the reaction and the yield of the desired product.
Physical and Chemical Properties Analysis
Scientific Research Applications
Asymmetric Synthesis of α-Hydroxy Esters
(4-Methoxyphenyl)(phenyl)methanol has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its potential in creating optically active compounds (Jung, Ho, & Kim, 2000).
Polymer Chemistry for Proton Exchange Membranes
In the field of polymer chemistry, this compound has been incorporated into copoly(arylene ether sulfone)s for the development of proton exchange membranes, showing its applicability in fuel cell technology (Wang et al., 2012).
Antitubercular Activity Research
It has been explored for its antitubercular activity against dormant Mycobacterium tuberculosis, highlighting its potential in medicinal chemistry and pharmacology (Honmore et al., 2016).
Cancer Treatment Research
Studies have shown that derivatives of this compound inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in cancer cells, demonstrating its possible use in cancer therapy (Magalhães et al., 2013).
Molecular Crystal Structure Studies
The compound's crystal structure has been analyzed to understand its molecular interactions and properties, contributing to the field of crystallography (Patterson, Glidewell, & Ferguson, 1998).
Corrosion Inhibition Research
Derivatives of (4-Methoxyphenyl)(phenyl)methanol have been studied for their corrosion inhibition properties on mild steel, indicating their potential in materials science (Boutouil et al., 2019).
Photochemistry and Organic Synthesis
Its derivatives have been investigated in the photochemistry of aromatic halides, showcasing its relevance in organic synthesis and photoreaction studies (Protti, Fagnoni, Mella, & Albini, 2004).
Catalysis and Organic Reactions
(4-Methoxyphenyl)(phenyl)methanol has been used in Lewis-acid-catalyzed reactions, furthering its application in synthetic organic chemistry (Yao, Shi, & Shi, 2009).
Safety And Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGZWXVLBIZFKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30903232 | |
Record name | NoName_3861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30903232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(phenyl)methanol | |
CAS RN |
720-44-5 | |
Record name | 4-Methoxybenzhydrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 720-44-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methoxybenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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